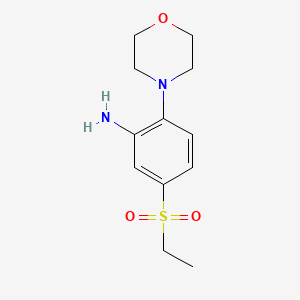

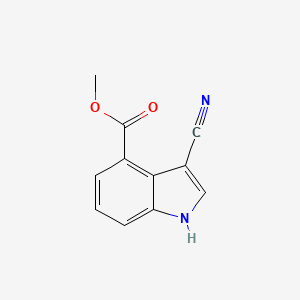

2-Ethoxy-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, 2-Ethoxy-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid, is a thiazole derivative that is not directly mentioned in the provided papers. However, the papers do discuss various thiazole and pyrazole derivatives with trifluoromethyl groups and their synthesis, which can provide insights into the chemical behavior and properties of similar compounds .

Synthesis Analysis

The synthesis of related thiazole and pyrazole derivatives often involves multi-step reactions starting from various precursors. For instance, ethyl 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylates were prepared by condensation of arylhydrazines with ethyl 3-ethoxy-2-(trifluoroacetyl)-2-propenoate at low temperatures . Similarly, a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides was prepared using solution-phase chemistry, starting with the reaction of ethyl 2-ethoxymethylene-3-oxo-4,4,4-trifluorobutanoate with thiosemicarbazide . These methods could potentially be adapted for the synthesis of 2-Ethoxy-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various techniques such as X-ray diffraction, which verified the position of the trifluoromethyl group on the pyrazole ring . The presence of the trifluoromethyl group is known to influence the electronic properties of the molecule due to its strong electron-withdrawing effect.

Chemical Reactions Analysis

The chemical reactions involving thiazole derivatives are diverse. For example, the reaction of ethoxycarbonyl isothiocyanate with 2-aminothiazoles yielded a variety of products depending on the basicity and steric hindrance of the substituents . The reactivity of the 2-Ethoxy-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid would likely be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating ethoxy group.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-Ethoxy-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid are not directly reported, related compounds exhibit interesting properties. For instance, benzothiazole analogs have been shown to be sensitive to pH changes and can act as fluorescent probes for sensing metal cations . The antimicrobial activities of 1,3,4-thiadiazole derivatives have also been evaluated, showing significant activity against several strains of microbes . These properties suggest that the compound of interest may also possess unique physical and chemical characteristics that could be explored for various applications.

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

Research has shown that 2-Ethoxy-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid and related compounds can be used in the synthesis of various heterocyclic compounds. For instance, ethyl 4-(trifluoromethyl)-2-vinylthiazole-5-carboxylate, a related compound, has been utilized as a precursor for ethyl 4-(trifluoromethyl)-2-(aminoethyl)thiazole-5-carboxylate analogs, demonstrating its versatility in creating diverse heterocyclic structures (Boy & Guernon, 2005).

Preparation of Trifluoromethyl-Substituted Compounds

The compound has also been used in the preparation of trifluoromethyl-substituted thiophenes, furans, pyrrols, and piperazines, highlighting its role as a valuable building block in synthetic chemistry. For example, 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) has been used for creating trifluoromethyl-substituted heteroarenes, demonstrating the compound's utility in complex synthetic processes (Sommer et al., 2017).

Development of Novel Fungicides

Additionally, the compound has been involved in the synthesis of novel fungicides. For instance, 2-chloro-4,4,4-trifluoroacetoacetate, a related compound, has been used in the synthesis of 2-methyl-4-(trifluoromethyl)-thiazole-5-carboxylic acid, which is a key intermediate in the production of new fungicides (Liu, 2012).

Applications in X-Ray Crystallography

The synthesis and structural analysis of compounds similar to 2-Ethoxy-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid have also been reported, where X-ray crystallography plays a crucial role in determining their molecular structure. For example, the synthesis of 2-amino-4-(methoxymethyl)-thiazole-5-carboxylic acid Me ester and its structural analysis through crystallography illustrate the importance of these compounds in advanced material science (Kennedy et al., 1999).

Eigenschaften

IUPAC Name |

2-ethoxy-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO3S/c1-2-14-6-11-4(7(8,9)10)3(15-6)5(12)13/h2H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSDCEAAVFJOFHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=C(S1)C(=O)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxy-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1328592.png)

![2-Nitro-4-[(trifluoromethyl)thio]phenol](/img/structure/B1328604.png)

![4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B1328607.png)

![1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxamide](/img/structure/B1328613.png)